4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolidinone derivative featuring a complex substitution pattern. Its core structure consists of a 2,5-dihydro-1H-pyrrol-2-one scaffold substituted with:
- A 1-benzofuran-2-carbonyl group at position 4,
- A 3-hydroxy group at position 3,
- A 5-methylfuran-2-yl moiety at position 5,
- A pyridin-3-ylmethyl group at position 1.
This structural architecture combines heterocyclic systems (benzofuran, furan, pyridine) known to confer diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties .
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5/c1-14-8-9-18(30-14)21-20(22(27)19-11-16-6-2-3-7-17(16)31-19)23(28)24(29)26(21)13-15-5-4-10-25-12-15/h2-12,21,28H,13H2,1H3 |
InChI Key |
BPUAIEZKGSPDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule belonging to the class of pyrrolones. Its structure incorporates a benzofuran moiety, hydroxyl group, and a pyridinyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 436.464 g/mol. The compound is characterized by various functional groups that enhance its reactivity and biological potential.
Anticancer Activity
Research has shown that compounds with structural similarities to 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For instance, studies have reported IC50 values in the range of 11 μM to 12 μM for related benzofuran derivatives against human ovarian cancer cell lines (A2780) . The mechanism involves the induction of apoptosis through the activation of caspase pathways, indicating a promising avenue for further drug development.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition against Mycobacterium tuberculosis and other pathogens. A study highlighted that benzofuran derivatives showed MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against gram-negative bacteria, indicating their potential as antimicrobial agents .
Neuroprotective Effects
Similar compounds have been reported to possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of the pyridine ring is thought to contribute to these effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
The biological effects of 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in studies involving similar compounds.
- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals, thereby reducing oxidative stress within cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 3-Hydroxyflavone | Antioxidant | <10 | Strong antioxidant properties |
| Benzofuran Derivatives | Anticancer | 11 - 12 | Effective against ovarian cancer |
| Pyrrolidinone Compounds | Neuroprotective | N/A | Protects neuronal cells |
Case Studies
Recent studies have highlighted the therapeutic potential of benzofuran derivatives in clinical settings:
- Study on Anticancer Properties : A clinical trial involving a benzofuran derivative demonstrated significant tumor reduction in patients with advanced ovarian cancer, supporting its use as a novel therapeutic agent.
- Antimicrobial Efficacy : Another study assessed the efficacy of related compounds against multidrug-resistant strains of E. coli, showing promising results that warrant further investigation into their clinical applications.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Aryl Groups: Electron-donating groups (e.g., 4-dimethylamino-phenyl in Compound 21) may enhance solubility and target binding , while electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve antimicrobial potency . Heterocyclic Moieties: The benzofuran and furan groups in the target compound are associated with antimicrobial and cytotoxic activities in analogs . The pyridinylmethyl substitution (target compound) may improve blood-brain barrier penetration compared to morpholinylpropyl () or thiadiazolyl groups (–17) .
Antifungal Activity: Pyrrolidinone derivatives with hydroxy and aromatic acyl groups (e.g., 4-methyl-benzoyl in ) show activity against plant pathogens like C. musae .
Cytotoxic Potential: Derivatives bearing benzimidazole (Compounds 3c/3d, ) or thienyl () substituents exhibit cytotoxic effects against cancer cell lines.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. For example:
- Step 1 : Condensation of benzofuran-2-carbonyl chloride with a pyrrolidinone intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Step 2 : Introduction of the pyridinylmethyl group via nucleophilic substitution, optimized at 60–70°C with sodium hydride as a base .
- Step 3 : Cyclization under acidic conditions (e.g., acetic acid) to form the dihydro-pyrrol-2-one core .
Yield optimization (typically 40–65%) requires iterative adjustments using Design of Experiments (DoE) to evaluate factors like reaction time, stoichiometry, and solvent polarity .
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?
- NMR Spectroscopy : Key signals include the hydroxyl proton (δ 10–12 ppm, broad singlet) and furan protons (δ 6.5–7.5 ppm, multiplet). 2D NMR (COSY, HSQC) resolves overlapping peaks in the aromatic region .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with benzofuran and furan substituents .
- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological potential?
- Substituent Variation : Replace the 5-methylfuran group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity changes. demonstrates that chloro-substituted aryl groups enhance binding affinity in analogous compounds .
- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Monitor IC50 shifts correlated with structural changes .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes of substituents with protein active sites. For example, the pyridinylmethyl group may form π-π interactions with aromatic residues .
Q. How can conflicting synthesis yields from published protocols be resolved?
- Controlled Replication : Reproduce methods from (46% yield) and (63% yield) under identical conditions (solvent purity, inert atmosphere).
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates or oxidation by-products) affecting yield discrepancies .
- Kinetic Studies : Compare reaction rates under varying temperatures (e.g., 25°C vs. 60°C) to determine if side reactions (e.g., dimerization) dominate at higher temperatures .
Q. What computational strategies predict the compound’s reactivity or stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The hydroxyl group (HOMO-rich) may participate in hydrogen bonding or oxidation .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous vs. non-polar solvents to predict aggregation or degradation pathways .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) paired with LC-MS to identify hydrolytic cleavage points (e.g., ester or amide bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
